molecular formula C6H13NO B8189704 (2R,4S)-2-Methyl-piperidin-4-ol

(2R,4S)-2-Methyl-piperidin-4-ol

Cat. No.: B8189704
M. Wt: 115.17 g/mol
InChI Key: DSVHVLZINDRYQA-RITPCOANSA-N
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Description

(2R,4S)-2-Methyl-piperidin-4-ol is a chiral compound with two stereocenters, making it an important molecule in stereochemistry It is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxyl group at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-Methyl-piperidin-4-ol typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of 2-methyl-4-piperidone using a chiral reducing agent to ensure the correct stereochemistry. The reaction conditions often include the use of solvents like ethanol or methanol and may require low temperatures to maintain selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same principles as laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (2R,4S)-2-Methyl-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Using reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: 2-Methyl-4-piperidone.

    Reduction: 2-Methyl-piperidine.

    Substitution: 2-Methyl-4-chloropiperidine or 2-Methyl-4-aminopiperidine.

Scientific Research Applications

(2R,4S)-2-Methyl-piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-2-Methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    (2S,4R)-2-Methyl-piperidin-4-ol: The enantiomer of (2R,4S)-2-Methyl-piperidin-4-ol, with different stereochemistry.

    2-Methyl-4-piperidone: A precursor in the synthesis of this compound.

    2-Methyl-piperidine: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R,4S)-2-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHVLZINDRYQA-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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